molecular formula C8H13FN2O B8407208 1-Amino-4-fluoro-4-(hydroxymethyl)cyclohexanecarbonitrile

1-Amino-4-fluoro-4-(hydroxymethyl)cyclohexanecarbonitrile

Cat. No. B8407208
M. Wt: 172.20 g/mol
InChI Key: TWJVQRSQNVCKDJ-UHFFFAOYSA-N
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Patent
US08835411B2

Procedure details

A flask was charged with 4-fluoro-4-(hydroxymethyl)cyclohexanone, derived from Intermediate 31, (12.1 g, 83 mmol), methanol (200 mL), aqueous ammonium hydroxide (32.2 mL, 828 mmol) and then NH4Cl (8.86 g, 166 mmol). After the ammonium chloride had dissolved, NaCN (8.11 g, 166 mmol) was added. The reaction was stirred under nitrogen overnight. The mixture was then concentrated. Brine (100 mL) was added to the resulting residue. The slurry was extracted with chloroform/isopropanol (200 mL, 10%, 7 times) and the combined organic fractions dried (MgSO4) and evaporated giving the title compound (12.2 g, 70.8 mmol, 86% yield)] as a creamy white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 31
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
32.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.86 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
8.11 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([CH2:9][OH:10])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[OH-].[NH4+:12].[NH4+:13].[Cl-].[C-:15]#N.[Na+]>CO>[NH2:12][C:5]1([C:15]#[N:13])[CH2:6][CH2:7][C:2]([F:1])([CH2:9][OH:10])[CH2:3][CH2:4]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCC(CC1)=O)CO
Step Two
Name
Intermediate 31
Quantity
12.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
32.2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
8.86 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
8.11 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
Brine (100 mL) was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
The slurry was extracted with chloroform/isopropanol (200 mL, 10%, 7 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1(CCC(CC1)(CO)F)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70.8 mmol
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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